[3-(Dimethylamino)-2-hydroxypropyl](methyl)amine
Description
Contextualizing the Research Significance of 1-(dimethylamino)-3-(methylamino)propan-2-ol
The significance of 1-(dimethylamino)-3-(methylamino)propan-2-ol in the scientific community stems from its versatile chemical nature. The presence of both a tertiary and a secondary amine, along with a hydroxyl group, allows for a wide range of chemical transformations. This trifunctional characteristic makes it a valuable precursor in the synthesis of more complex molecules.
One of the notable applications of structurally related amino alcohols is their use as building blocks in the synthesis of pharmaceutical compounds. For instance, similar molecules are key intermediates in the production of antidepressants. google.com Specifically, optically active variants of related amino alcohols are crucial for the synthesis of drugs like Duloxetine. google.comgoogle.com The amino and alcohol functionalities allow for the construction of chiral centers and the introduction of various substituents, which is often a requirement for biologically active molecules.
Furthermore, the nucleophilic nature of the amine and hydroxyl groups makes 1-(dimethylamino)-3-(methylamino)propan-2-ol and its analogs useful in the development of catalysts and curing agents for polymers. The terminal hydroxyl groups can react with isocyanates, suggesting potential applications in polyurethane chemistry. sigmaaldrich.com Compounds with similar structures, such as 1,3-bis(dimethylamino)-2-propanol (B1329417), have been investigated for their potential in industrial applications like the removal of hydrogen sulfide (B99878) from gas streams. researchgate.net
The fundamental properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C6H16N2O |
| Molecular Weight | 132.20 g/mol |
| CAS Number | 82346-63-6 |
Historical Trajectories and Evolution of Research on 1-(dimethylamino)-3-(methylamino)propan-2-ol
The exploration of 1-(dimethylamino)-3-(methylamino)propan-2-ol and its analogs is closely tied to the broader history of amino alcohol synthesis and their application in organic chemistry. A common synthetic route to this class of compounds involves the reaction of an epoxide with an amine. For example, a documented synthesis of 1-(dimethylamino)-3-(methylamino)propan-2-ol hydrochloride involves the reaction of epichlorohydrin (B41342) with dimethylamine (B145610), followed by the addition of methylamine (B109427), with a reported yield of approximately 84%. prepchem.com
Early research into similar amino alcohols was often driven by the pursuit of new pharmaceuticals and polymers. The ability to synthesize these compounds with specific stereochemistry has been a significant area of investigation, particularly for pharmaceutical applications where the biological activity of a molecule is often dependent on its three-dimensional structure.
Over time, the focus of research has expanded from fundamental synthesis to exploring the utility of these compounds in more advanced applications. The development of stereoselective synthetic methods has been a key area of progress, enabling the production of enantiomerically pure amino alcohols for specialized uses.
Current Research Frontiers and Emerging Paradigms for 1-(dimethylamino)-3-(methylamino)propan-2-ol
Contemporary research continues to uncover new applications and synthetic methodologies for 1-(dimethylamino)-3-(methylamino)propan-2-ol and related compounds. The interest in sustainable chemistry has led to the exploration of greener synthetic routes, potentially utilizing bio-based starting materials. For instance, research has been conducted on synthesizing related compounds from glycerol, a byproduct of biodiesel production. researchgate.net
In the realm of materials science, the focus is on developing new polymers and functional materials with tailored properties. The reactive groups on 1-(dimethylamino)-3-(methylamino)propan-2-ol make it a candidate for incorporation into polymer backbones or as a cross-linking agent to modify the mechanical and thermal properties of materials.
Furthermore, the catalytic potential of metal complexes derived from amino alcohol ligands is an active area of investigation. The nitrogen and oxygen atoms can coordinate with metal centers to create catalysts for a variety of organic transformations. While specific research on the catalytic applications of 1-(dimethylamino)-3-(methylamino)propan-2-ol is not extensively documented, the broader class of amino alcohols is well-established in this field.
The ongoing exploration of the chemical space around 1-(dimethylamino)-3-(methylamino)propan-2-ol is likely to yield novel applications in pharmaceuticals, materials science, and catalysis, driven by the demand for new molecules with unique functionalities and improved performance characteristics.
Structure
3D Structure
Properties
IUPAC Name |
1-(dimethylamino)-3-(methylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-7-4-6(9)5-8(2)3/h6-7,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISBGZVIQGRTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257640 | |
| Record name | 1-(Dimethylamino)-3-(methylamino)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34569-34-1 | |
| Record name | 1-(Dimethylamino)-3-(methylamino)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34569-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Dimethylamino)-3-(methylamino)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Dimethylamino 2 Hydroxypropylamine
Chemo-selective Synthesis of 3-(Dimethylamino)-2-hydroxypropylamine
The primary challenge in synthesizing 3-(Dimethylamino)-2-hydroxypropylamine lies in the controlled, sequential introduction of two different amine nucleophiles, dimethylamine (B145610) and methylamine (B109427), onto a three-carbon backbone. The most common and effective precursor for this task is epichlorohydrin (B41342), which provides the C3 backbone and a reactive epoxide moiety for sequential ring-opening reactions.
A widely recognized chemo-selective route involves a two-step, one-pot reaction. Initially, epichlorohydrin is treated with dimethylamine. This first step involves the nucleophilic attack of dimethylamine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form a glycidyl (B131873) amine intermediate. The subsequent and controlled addition of methylamine then opens this intermediate epoxide ring to yield the final product. This sequential addition is crucial for preventing the formation of undesired symmetrical products like 1,3-bis(dimethylamino)-2-propanol (B1329417) or 1,3-bis(methylamino)-2-propanol.
Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing side reactions. Key parameters include temperature, solvent, and the molar ratio of reactants. A documented high-yield synthesis provides a clear framework for optimization. researchgate.net
The reaction is typically performed in a polar protic solvent, such as methanol, which facilitates the dissolution of the amine reagents and stabilizes the charged intermediates during the nucleophilic substitution steps. Temperature control is paramount; the initial reaction of epichlorohydrin with dimethylamine is conducted at a low temperature (e.g., 5 °C) to control the exothermic reaction and prevent polymerization or other side reactions. researchgate.net After the formation of the intermediate, the second nucleophile, methylamine, is added, and the reaction is allowed to proceed to completion, often by gradually warming to room temperature. researchgate.net
Using a significant molar excess of the second amine (methylamine) helps to ensure the complete consumption of the intermediate and drives the reaction toward the desired product. researchgate.net Following the reaction, the solvent and excess amine are removed under vacuum to isolate the product, which can be obtained in high yield. researchgate.net
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | Epichlorohydrin | Provides the three-carbon backbone and reactive epoxide functionality. |
| Nucleophile 1 | Dimethylamine (40% solution) | First amine introduced in the sequential reaction. |
| Nucleophile 2 | Methylamine (40% solution) | Second amine, added after the intermediate is formed. |
| Solvent | Methanol | Dissolves reactants and stabilizes intermediates. |
| Molar Ratio (Epichlorohydrin:Dimethylamine:Methylamine) | 1:1:5 | Excess of the second amine ensures complete reaction of the intermediate. |
| Temperature (Step 1) | 5 °C | Controls the initial exothermic reaction with dimethylamine. |
| Temperature (Step 2) | 5 °C to Room Temperature | Allows the second nucleophilic attack to proceed to completion overnight. |
| Reported Yield | ~84% | Demonstrates the efficiency of the optimized, chemo-selective process. |
The formation of 3-(Dimethylamino)-2-hydroxypropylamine from epichlorohydrin proceeds through a well-understood mechanism involving two sequential nucleophilic substitution (SN2) reactions.
Step 1: Formation of the Glycidyl Amine Intermediate The reaction initiates with the nucleophilic attack of dimethylamine on one of the carbon atoms of the epoxide ring in epichlorohydrin. This ring-opening is followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a new, more substituted epoxide ring. This intermediate is an N-glycidyl derivative, specifically N,N-dimethylglycidylamine.
Step 2: Ring-Opening of the Glycidyl Amine Intermediate The second step involves the nucleophilic attack of methylamine on the N,N-dimethylglycidylamine intermediate. This epoxide ring-opening is subject to regioselectivity. The attack can occur at either of the two epoxide carbons. Generally, under neutral or basic conditions, the SN2 attack occurs at the sterically less hindered terminal carbon atom. This is known as the "normal" ring-opening pattern and leads to the desired product structure where the methylamino group is at the C1 position and the dimethylamino group is at the C3 position. This regioselectivity is a key factor in the successful synthesis of the target molecule.
The final product possesses a chiral center at the C2 hydroxyl-bearing carbon. For applications requiring enantiomerically pure forms of the molecule, stereoselective synthetic strategies must be employed. While specific studies on this exact molecule are not prevalent, established methodologies for the asymmetric synthesis of β-amino alcohols can be applied.
Two primary strategies are viable:
Chiral Precursor Approach: The synthesis can be initiated using an enantiomerically pure form of epichlorohydrin, such as (R)- or (S)-epichlorohydrin. Since the stereocenter of epichlorohydrin is retained throughout the sequential SN2 reactions (which each proceed with inversion of configuration at the attacked carbon), the final product's stereochemistry is directly controlled by the starting material. Using (S)-epichlorohydrin, for example, would lead to the (R)-enantiomer of the final product.
Asymmetric Catalysis: An alternative approach involves the use of a chiral catalyst to mediate the ring-opening of the epoxide intermediate. Chiral organocatalysts or chiral metal complexes can create a chiral environment around the epoxide, directing the incoming nucleophile (methylamine) to attack in a way that preferentially forms one enantiomer over the other. organic-chemistry.org This method is advantageous as it avoids the need for expensive chiral starting materials.
Green Chemistry Principles in the Synthesis of 3-(Dimethylamino)-2-hydroxypropylamine
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of β-amino alcohols, including the target compound, can be adapted to adhere to green chemistry principles by minimizing or eliminating solvents and catalysts.
The reaction between epoxides and amines can often be performed under solvent-free (neat) conditions. researchgate.netrroij.com Eliminating the solvent reduces chemical waste, simplifies the work-up procedure, and can sometimes accelerate reaction rates. For the synthesis of 3-(Dimethylamino)-2-hydroxypropylamine, a solvent-free approach would involve the direct, controlled mixing of epichlorohydrin with dimethylamine, followed by the addition of methylamine, likely with careful temperature management. While this method is theoretically feasible and highly aligned with green principles, optimization would be required to manage the reaction's exothermicity and ensure high selectivity.
The aminolysis of epoxides can proceed efficiently without any catalyst, particularly when conducted in water or under neat conditions with heating. organic-chemistry.org The inherent nucleophilicity of the amines is often sufficient to open the epoxide ring, making a catalyst-free pathway a viable green option.
Alternatively, simple and benign organocatalysts can be used to promote the reaction under mild conditions. Acetic acid, for example, has been shown to effectively mediate the ring-opening of epoxides with amines in a metal- and solvent-free protocol, leading to high yields and excellent regioselectivity. rsc.org The acid protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the amine. This approach avoids the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product.
Atom Economy and Sustainability Metrics in 3-(Dimethylamino)-2-hydroxypropylamine Production
A prevalent synthetic strategy for producing unsymmetrical amino alcohols of this type involves the sequential reaction of epichlorohydrin with two different amines. This method provides a practical basis for analyzing its sustainability profile. The process can be depicted in two primary stages:
Ring-opening of epichlorohydrin: Epichlorohydrin reacts with dimethylamine to form the intermediate, 1-(dimethylamino)-3-chloropropan-2-ol.
Nucleophilic substitution: The intermediate then reacts with methylamine, which displaces the chloride to form the final product, 3-(Dimethylamino)-2-hydroxypropylamine, and a hydrochloride salt byproduct after neutralization.
Atom Economy
Atom economy is a foundational concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comchemrxiv.org The calculation considers only the stoichiometric amounts of reactants and the theoretical yield of the product.
The atom economy is calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
The table below details the molecular weights used for the calculation.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| Epichlorohydrin | C₃H₅ClO | 92.52 | Reactant |
| Dimethylamine | C₂H₇N | 45.08 | Reactant |
| Methylamine | CH₅N | 31.06 | Reactant |
| Total Reactant Mass | 168.66 | ||
| 3-(Dimethylamino)-2-hydroxypropylamine | C₆H₁₆N₂O | 132.22 | Product |
Based on these values, the atom economy for this pathway is: (132.22 g/mol / 168.66 g/mol ) x 100 = 78.4%
This value indicates that, even under ideal conditions with 100% yield, over 21% of the reactant mass is converted into byproducts, primarily hydrogen chloride.
Broader Sustainability Metrics
While atom economy is a useful theoretical measure, other metrics provide a more comprehensive view of a process's environmental footprint by including waste from solvents, reagents, and purification steps.
E-Factor (Environmental Factor): This metric is defined as the total mass of waste produced per mass of product. In the considered synthesis, the waste stream would include the neutralized hydrochloride salt, any unreacted starting materials, byproducts from side reactions, and solvents used during the reaction and purification phases. A lower E-Factor signifies a more sustainable process.
Advanced Sustainable Methodologies: Modern synthetic chemistry seeks to improve these metrics through innovative approaches. For the synthesis of amino alcohols, biocatalytic methods using enzymes like transaminases can offer high selectivity under mild conditions, potentially reducing byproducts and energy use. researchgate.net Additionally, catalytic routes such as "Borrowing Hydrogen" catalysis represent a highly atom-economical approach for forming C-N bonds, producing only water as a byproduct. mdpi.comresearchgate.net These advanced methods provide a pathway to significantly more sustainable production processes compared to traditional routes.
Scalability Considerations for Industrial Synthesis of 3-(Dimethylamino)-2-hydroxypropylamine
Translating a laboratory synthesis of 3-(Dimethylamino)-2-hydroxypropylamine to an industrial scale introduces a complex set of challenges that extend beyond simple reaction stoichiometry. Successful scaling requires rigorous process engineering, economic analysis, and logistical planning to ensure safe, efficient, and cost-effective production.
Process Design and Optimization
The transition from benchtop glassware to large-scale reactors necessitates a thorough re-evaluation of the entire synthetic process.
Reactor Selection and Thermal Management: The reaction between epoxides and amines is significantly exothermic. On a large scale, the heat generated can lead to rapid temperature increases, side reactions, and potentially hazardous runaway conditions. Therefore, effective heat management is critical. While batch reactors are common in the chemical industry, a continuous flow reactor might offer superior heat transfer and safety for this type of reaction, enabling better temperature control and more consistent product quality.
Catalysis and Reaction Kinetics: For related amine syntheses, such as the hydrogenation of nitriles to produce compounds like 3-dimethylaminopropylamine (B130723) (DMAPA), the choice of catalyst is crucial. google.com Factors include activity, selectivity, cost, and operational lifetime. On an industrial scale, robust catalysts that can withstand process conditions for extended periods are essential to minimize downtime and replacement costs. Understanding the reaction kinetics is vital for optimizing residence time, temperature, and pressure to maximize throughput and yield. google.com
The following table summarizes the key considerations and challenges in scaling up the synthesis of 3-(Dimethylamino)-2-hydroxypropylamine.
| Parameter | Laboratory Scale Consideration | Industrial Scale Challenge | Mitigation Strategy |
| Thermal Management | Simple heating/cooling bath | High potential for exothermic runaway | Use of jacketed reactors, internal cooling coils, or continuous flow reactors for superior heat transfer. |
| Mixing | Magnetic or overhead stirrer | Ensuring homogeneity in large volumes | Baffled reactors with optimized impeller design; static mixers in continuous flow systems. |
| Reagent Addition | Manual addition via funnel/syringe | Controlled, safe addition of hazardous reagents | Automated dosing pumps with interlocks; subsurface addition to minimize vapor release. |
| Purification | Flash chromatography, small-scale distillation | Energy-intensive, large-volume separations | Multi-stage fractional distillation columns; solvent extraction; crystallization. |
| Waste Handling | Small volumes of liquid/solid waste | Management of large waste streams (salts, solvents) | Waste stream analysis for potential recycling; selection of solvents with lower environmental impact. |
Supply Chain and Logistics
Large-scale manufacturing is intrinsically linked to a robust supply chain. The consistent and cost-effective sourcing of key raw materials, such as epichlorohydrin, dimethylamine, and methylamine, is a primary consideration. Furthermore, the logistics of the final product must be addressed. Bulk quantities of 3-(Dimethylamino)-2-hydroxypropylamine are typically packaged and transported in specialized containers such as steel drums or intermediate bulk containers (IBCs) to ensure safe handling and delivery to customers. americanelements.com
Chemical Reactivity and Derivatization Strategies for 3 Dimethylamino 2 Hydroxypropylamine
Nucleophilic Reactivity of the Amine and Hydroxyl Functionalities in 3-(Dimethylamino)-2-hydroxypropylamine
The nucleophilicity of the amine and hydroxyl groups in 3-(Dimethylamino)-2-hydroxypropylamine is the cornerstone of its chemical reactivity. The lone pair of electrons on the nitrogen atoms of the secondary and tertiary amines, as well as on the oxygen atom of the hydroxyl group, allows the molecule to act as a nucleophile, attacking electron-deficient centers. The relative reactivity of these sites can be influenced by reaction conditions such as pH, solvent, and the nature of the electrophile. Generally, the amine groups are stronger nucleophiles than the hydroxyl group, and the secondary amine is more sterically accessible for certain reactions than the tertiary amine.
Alkylation and acylation are fundamental reactions for the derivatization of 3-(Dimethylamino)-2-hydroxypropylamine, targeting the nucleophilic amine and hydroxyl groups. rsc.org
Alkylation: The amine groups of 3-(Dimethylamino)-2-hydroxypropylamine can be alkylated by reaction with alkyl halides. rsc.org The tertiary amine is readily alkylated to form a permanently charged quaternary ammonium salt. wikipedia.org This reaction, often referred to as quaternization, is typically carried out using alkylating agents such as methyl iodide or dimethyl sulfate. wikipedia.org Quaternary ammonium salts have a wide range of applications, including as surfactants and phase-transfer catalysts. wikipedia.orgscchem.com The secondary amine can also undergo alkylation, which can be challenging to control and may result in a mixture of products if not performed selectively. rsc.org Selective mono-N-alkylation of similar 3-amino alcohols has been achieved by forming a stable chelate with 9-borabicyclononane (9-BBN), which protects and activates the amine group. organic-chemistry.org The hydroxyl group can also be alkylated to form an ether, although this typically requires stronger conditions, such as the Williamson ether synthesis.
Acylation: Primary and secondary amines are readily acylated by reaction with acid chlorides or acid anhydrides to yield amides. rsc.org The secondary amine of 3-(Dimethylamino)-2-hydroxypropylamine can be acylated to form an N-acyl derivative. This reaction is generally highly efficient. The hydroxyl group can also be acylated to form an ester, a reaction known as esterification. Selective O-acylation of amino alcohols can be achieved under acidic conditions, which protonate the more basic amine groups, preventing them from reacting and allowing the hydroxyl group to be acylated. beilstein-journals.org Conversely, selective N-acylation can be achieved by forming a mixed anhydride of the carboxylic acid, which then reacts preferentially with the amine group. google.com
| Reaction Type | Functional Group Targeted | Typical Reagents | Product |
|---|---|---|---|
| Alkylation (Quaternization) | Tertiary Amine | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄) | Quaternary Ammonium Salt |
| Alkylation | Secondary Amine | Alkyl Halides (R-X) | Tertiary Amine |
| Acylation | Secondary Amine | Acid Chlorides (RCOCl), Acid Anhydrides ((RCO)₂O) | Amide |
| Acylation (Esterification) | Hydroxyl Group | Acid Chlorides (RCOCl), Acid Anhydrides ((RCO)₂O) | Ester |
The bifunctional nature of 3-(Dimethylamino)-2-hydroxypropylamine, possessing both nucleophilic amine and hydroxyl groups, makes it and its derivatives suitable for use in ring-opening polymerizations. One of the most significant applications in this area is in the synthesis of polyurethanes.
Polyurethanes are typically synthesized through the polyaddition reaction of diisocyanates with polyols. rsc.org Molecules containing both hydroxyl and amine groups, like 3-(Dimethylamino)-2-hydroxypropylamine, can act as chain extenders in polyurethane synthesis. nih.gov In a typical two-step polyurethane synthesis, a prepolymer is first formed by reacting a macrodiol with an excess of a diisocyanate. nih.gov This is followed by the addition of a chain extender, which reacts with the remaining isocyanate groups to build the final high-molecular-weight polymer. nih.gov The secondary amine and the hydroxyl group of 3-(Dimethylamino)-2-hydroxypropylamine can both react with isocyanate groups to form urea and urethane (B1682113) linkages, respectively. The high reactivity of the amine group compared to the hydroxyl group often leads to the preferential formation of poly(urethane-urea)s. nih.gov
Furthermore, the tertiary amine group within the molecule can act as a catalyst for the urethane formation reaction. Tertiary amines are known to catalyze the reaction between isocyanates and alcohols.
| Polymer Type | Co-reactant | Linkage Formed | Role of 3-(Dimethylamino)-2-hydroxypropylamine |
|---|---|---|---|
| Poly(urethane-urea) | Diisocyanate (e.g., MDI, TDI) | Urea (-NH-CO-NH-), Urethane (-O-CO-NH-) | Chain Extender |
| Epoxy Resin | Diepoxide | β-amino alcohol | Curing Agent/Hardener |
The amine groups can also initiate the ring-opening of epoxides. This reaction is fundamental to the curing of epoxy resins, where a diamine acts as a hardener, cross-linking the epoxy prepolymer chains. google.com The reaction of the secondary amine with an epoxide ring would result in a β-amino alcohol and the formation of a new tertiary amine. dtu.dk
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are another important class of transformations for 3-(Dimethylamino)-2-hydroxypropylamine.
The secondary amine group can undergo condensation with carboxylic acids to form amides. highfine.com This reaction typically requires elevated temperatures to drive off the water formed, or the use of a condensing agent. google.com For instance, the reaction of a diamine with a dicarboxylic acid can lead to the formation of a polyamide. Similarly, the hydroxyl group can react with carboxylic acids to form esters, a process known as Fischer esterification, which is typically acid-catalyzed.
The reaction of 3-(Dimethylamino)-2-hydroxypropylamine with aldehydes or ketones can lead to the formation of imines (from the secondary amine) or can be used in reductive amination to produce a more substituted amine.
| Reactant | Functional Group Involved | Product Linkage | Byproduct |
|---|---|---|---|
| Carboxylic Acid | Secondary Amine | Amide | Water |
| Carboxylic Acid | Hydroxyl Group | Ester | Water |
| Aldehyde/Ketone | Secondary Amine | Imine (initially) | Water |
Synthesis of Advanced Derivatives of 3-(Dimethylamino)-2-hydroxypropylamine
The strategic derivatization of 3-(Dimethylamino)-2-hydroxypropylamine allows for the synthesis of a wide array of advanced molecules with tailored properties. By selectively modifying the amine and hydroxyl functionalities, new compounds with specific characteristics for various applications can be created.
The synthesis of N-substituted and O-substituted analogues relies on the selective alkylation and acylation reactions discussed previously.
N-Substituted Analogues:
Quaternization: The tertiary amine can be exhaustively methylated to yield a quaternary ammonium salt, a class of compounds with applications as antimicrobials and surfactants. wikipedia.org
Alkylation of the Secondary Amine: Introduction of various alkyl groups at the secondary amine position can be used to modulate the steric and electronic properties of the molecule. This can be achieved through reaction with alkyl halides or via reductive amination with aldehydes or ketones.
Acylation of the Secondary Amine: The formation of amides by reacting the secondary amine with carboxylic acid derivatives introduces a carbonyl group, which can alter the hydrogen bonding capabilities and conformational flexibility of the molecule.
O-Substituted Analogues:
Esterification: The hydroxyl group can be converted to an ester by reaction with acid chlorides or anhydrides. This is a common strategy for creating prodrugs or modifying the lipophilicity of a molecule.
Etherification: The formation of ethers by alkylating the hydroxyl group can be used to introduce a variety of functional groups and to protect the hydroxyl group from other reactions.
The selective substitution at either the nitrogen or oxygen atoms can often be controlled by the choice of reagents and reaction conditions. For example, O-acylation can be favored over N-acylation by performing the reaction in a strongly acidic medium. beilstein-journals.org
| Substitution Type | Reaction | Resulting Analogue | Potential Application |
|---|---|---|---|
| N-Substituted | Quaternization | Quaternary Ammonium Salt | Surfactant, Antimicrobial Agent |
| N-Substituted | Reductive Amination | Tertiary Diamine | Chelating Agent, Catalyst |
| O-Substituted | Esterification | Ester Derivative | Prodrug, Modified Lipophilicity |
| N,O-Disubstituted | Acylation | Amide-Ester | Specialty Chemical Intermediate |
The multifunctional nature of 3-(Dimethylamino)-2-hydroxypropylamine makes it an excellent candidate for incorporation into larger, more complex molecular structures such as polymers, dendrimers, and macrocycles.
Polymers: As previously discussed, this molecule can be used as a monomer or chain extender in the synthesis of polyurethanes and poly(urethane-urea)s. nih.gov Its incorporation into the polymer backbone introduces both a hydroxyl group and tertiary and secondary amine functionalities, which can serve as sites for further modification or can influence the polymer's physical properties, such as its solubility and thermal stability. For example, polymers containing N-[3-(dimethylamino)propyl]methacrylamide, a structurally related monomer, have been investigated for their thermo- and pH-responsiveness in aqueous solutions. mdpi.com
Dendrimers and Hyperbranched Polymers: The presence of multiple reactive sites (one secondary amine and one hydroxyl group) allows for its use as a branching unit in the synthesis of dendrimers and hyperbranched polymers. By reacting with monomers containing more than two reactive groups, highly branched, three-dimensional architectures can be constructed.
Coordination Complexes: The nitrogen atoms of the amine groups can act as ligands, coordinating to metal ions to form stable metal complexes. The presence of both a secondary and a tertiary amine, along with a hydroxyl group, allows for polydentate coordination, which can lead to the formation of highly stable chelates. These coordination complexes can have applications in catalysis, materials science, and as imaging agents.
The ability to incorporate 3-(Dimethylamino)-2-hydroxypropylamine into these complex architectures opens up possibilities for creating new materials with novel properties and functionalities.
Preparation of Macrocyclic and Polymeric Derivatives from 3-(Dimethylamino)-2-hydroxypropylamine
The unique structure of 3-(Dimethylamino)-2-hydroxypropylamine, featuring a central secondary hydroxyl group and two flanking tertiary amine functionalities, presents a versatile scaffold for the synthesis of more complex molecular architectures, including polymers and macrocycles. Although specific literature detailing the direct use of this compound in such syntheses is limited, its functional groups allow for the application of established chemical principles to construct these larger structures. The reactivity of the hydroxyl group is central to most polymerization and macrocyclization strategies, while the tertiary amine groups can serve as catalytic centers, points for quaternization, or metal-coordinating sites. cymitquimica.com
Polymeric Derivatives
The hydroxyl group on the propane backbone allows 3-(Dimethylamino)-2-hydroxypropylamine to be incorporated into polymeric chains through several potential pathways. The resulting polymers, containing tertiary amine functionalities, are of interest for applications such as gene delivery, water treatment, and as catalytic supports, owing to their cationic nature (upon protonation or quaternization) and pH-responsiveness.
Potential strategies for polymerization include:
Condensation Polymerization: The compound can act as a diol-equivalent monomer in reactions with difunctional co-monomers such as diacyl chlorides or diisocyanates. The tertiary amine groups can act as endogenous catalysts for polyurethane formation.
Ring-Opening Polymerization: It can function as an initiator for the ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) or epoxides, leading to the formation of polyesters or polyethers with an initiating end-group derived from the parent molecule.
Post-Polymerization Modification: The compound could be grafted onto existing polymer backbones that contain reactive functional groups (e.g., chloromethyl or epoxy groups) to introduce its specific diamino-alcohol functionality.
Conversion to a Monomer: The hydroxyl group can be chemically modified, for instance, by esterification with acrylic acid or methacrylic acid, to produce a vinyl monomer. This new monomer could then undergo free-radical polymerization to create a polymer with the diamino-alcohol moiety as a pendant group.
Interactive Table: Potential Polymerization Strategies
| Polymerization Strategy | Co-reactant / Reagent | Resulting Polymer Type | Potential Properties |
| Condensation | Diacyl Chloride or Diisocyanate | Polyester or Polyurethane | Cationic (post-quaternization), potentially biodegradable |
| Ring-Opening (as initiator) | Lactide, Caprolactone, Ethylene Oxide | Polyester or Polyether | Functional end-group, biocompatible blocks |
| Monomer Synthesis | Acryloyl Chloride | Polyacrylate | pH-responsive, water-soluble, metal-chelating |
Macrocyclic Derivatives
Macrocycles are large ring-structured molecules that are significant in fields like supramolecular chemistry and drug discovery. nih.gov The structure of 3-(Dimethylamino)-2-hydroxypropylamine makes it a suitable building block for several types of macrocyclic compounds. The synthesis of macrocycles typically requires high-dilution conditions to favor intramolecular reactions over intermolecular polymerization.
Potential strategies for macrocyclization include:
Cyclocondensation Reactions: Reaction of the hydroxyl group with long-chain dielectrophiles (e.g., dibromoalkanes or diacyl chlorides) can lead to the formation of macrocyclic ethers or esters where the diamino alcohol unit is integrated into the ring.
Metal-Templated Synthesis: The two nitrogen atoms and the hydroxyl oxygen can act as a tridentate ligand to coordinate with a metal ion. This coordination pre-organizes the molecule, facilitating a subsequent ring-closing reaction with another linker molecule to form a macrocyclic ligand, such as a cryptand or a complexing agent for specific cations.
Multicomponent Reactions (MCRs): Advanced synthetic strategies, such as the Ugi or Passerini reactions, can be employed to construct complex macrocycles in a single step from multiple building blocks. nih.gov While not specifically documented for this compound, it could theoretically serve as the alcohol component in such a reaction scheme designed for macrocyclization.
Interactive Table: Potential Macrocyclization Strategies
| Macrocyclization Strategy | Linker / Co-reactant Type | Resulting Macrocycle Class | Potential Application |
| Cyclocondensation | Long-chain diacyl chloride | Macrocyclic ester | Host-guest chemistry |
| Metal-Templated Synthesis | Diepoxide or Dialdehyde | Cryptand / Azacrown ether | Selective metal ion sensing |
| Multicomponent Reaction | Isocyanide, Aldehyde, Carboxylic Acid | Complex peptide-like macrocycle | Drug discovery scaffold |
Chemo-enzymatic Transformations of 3-(Dimethylamino)-2-hydroxypropylamine
Chemo-enzymatic synthesis leverages the high selectivity of enzymes as catalysts for specific chemical transformations on synthetic molecules. For 3-(Dimethylamino)-2-hydroxypropylamine, which is a chiral molecule due to the stereocenter at the hydroxyl-bearing carbon (C2), the most prominent potential chemo-enzymatic application is enzymatic kinetic resolution (EKR). This technique is a powerful method for separating racemic mixtures to obtain enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov
The primary target for enzymatic transformation in this molecule is the secondary alcohol group. Lipases are the most common class of enzymes used for the kinetic resolution of chiral alcohols through enantioselective acylation or hydrolysis. polimi.itmdpi.comnih.govmdpi.com
Enzymatic Kinetic Resolution (EKR)
In a typical EKR, a lipase (B570770) is used to selectively acylate one enantiomer of the racemic alcohol with an acyl donor, leaving the other enantiomer unreacted. The resulting mixture of an ester and an unreacted alcohol, now enriched in opposite enantiomers, can be separated by standard chromatographic techniques.
Enantioselective Transesterification: The racemic 3-(Dimethylamino)-2-hydroxypropylamine would be incubated with a lipase and an acyl donor (e.g., vinyl acetate or ethyl acetate). The enzyme, recognizing the stereochemistry around the hydroxyl group, will preferentially catalyze the transfer of the acyl group to one enantiomer (e.g., the R-enantiomer), converting it to the corresponding ester. The S-enantiomer would remain largely unreacted. The efficiency of this separation is measured by the enantiomeric ratio (E value). nih.gov
Enantioselective Hydrolysis: Alternatively, if the racemic alcohol is first chemically converted to its ester (e.g., an acetate), a lipase can be used in an aqueous buffer to selectively hydrolyze one of the ester enantiomers back to the alcohol, leaving the other ester enantiomer untouched.
Lipases such as Candida antarctica Lipase B (CAL-B) and Pseudomonas cepacia Lipase (PSL) are well-documented for their high efficiency and selectivity in resolving a wide variety of secondary alcohols and related amino alcohols. polimi.itnih.govnih.gov
Interactive Table: Plausible Chemo-enzymatic Kinetic Resolution
| Enzyme Class | Specific Enzyme Example | Reaction Type | Co-Substrate (Acyl Donor) | Potential Products (Example) |
| Hydrolase | Candida antarctica Lipase B (CAL-B) | Transesterification | Vinyl Acetate | (R)-2-acetoxy-1,3-bis(dimethylamino)propane + (S)-1,3-bis(dimethylamino)-2-propanol |
| Hydrolase | Pseudomonas cepacia Lipase (PSL) | Transesterification | Ethyl Acetate | (R)-2-acetoxy-1,3-bis(dimethylamino)propane + (S)-1,3-bis(dimethylamino)-2-propanol |
| Hydrolase | Pseudomonas fluorescens Lipase (PSL-C) | Hydrolysis | Water | (R)-1,3-bis(dimethylamino)-2-propanol + (S)-2-acetoxy-1,3-bis(dimethylamino)propane |
Other potential, though less common, chemo-enzymatic transformations could involve oxidoreductases. For instance, an alcohol dehydrogenase could be used for the enantioselective oxidation of one alcohol enantiomer to the corresponding ketone, 1,3-bis(dimethylamino)acetone, although the substrate compatibility would need to be determined experimentally.
Role of 3 Dimethylamino 2 Hydroxypropylamine in Polymerization Chemistry
3-(Dimethylamino)-2-hydroxypropylamine as a Monomer in Polymer Synthesis
As a monomer, the compound's primary amine and hydroxyl groups are the most likely participants in polymerization reactions, as they can readily react to form covalent bonds and build a polymer backbone.
Free Radical Polymerization of Acrylate (B77674) and Methacrylate (B99206) Derivatives of 3-(Dimethylamino)-2-hydroxypropylamine
To be used in free radical polymerization, the 3-(Dimethylamino)-2-hydroxypropylamine molecule would first need to be chemically modified to contain a vinyl group, typically by reacting its primary amine or hydroxyl group to form an acrylate or methacrylate derivative. wikipedia.orgrug.nl Once this derivative is formed, it can act as a monomer.
The polymerization process proceeds through three main stages: initiation, propagation, and termination. rug.nl An initiator molecule would generate a free radical, which then attacks the carbon-carbon double bond of the methacrylate derivative, incorporating it into a growing polymer chain. wikipedia.org The presence of the tertiary amine group from the original molecule would impart specific properties to the final polymer, such as pH-responsiveness and the ability to be quaternized to create cationic polymers.
Polycondensation Reactions Incorporating 3-(Dimethylamino)-2-hydroxypropylamine for Specialty Polymers
Polycondensation involves the reaction between monomers with two or more reactive functional groups, leading to the formation of a polymer and a small molecule byproduct like water. gdckulgam.edu.in The primary amine and hydroxyl groups of 3-(Dimethylamino)-2-hydroxypropylamine make it a suitable candidate for polycondensation reactions.
For example, it could react with dicarboxylic acids or their derivatives. The primary amine could form an amide bond, and the hydroxyl group could form an ester bond, resulting in the synthesis of specialty poly(ester-amide)s. The pendant tertiary amine group would remain in the side chain, offering a site for subsequent chemical modification or influencing the polymer's final properties, such as solubility and adhesion. The step-wise nature of polycondensation allows for the creation of polymers with a well-defined structure. rsc.org
Block and Graft Copolymer Synthesis Using 3-(Dimethylamino)-2-hydroxypropylamine Moieties
Block and graft copolymers are complex macromolecules where distinct polymer chains are linked together. pediaa.com Block copolymers consist of linear chains of different polymer "blocks," while graft copolymers have a main polymer backbone with side chains of a different polymer. pediaa.comcmu.edu
A moiety derived from 3-(Dimethylamino)-2-hydroxypropylamine could be incorporated into such structures. For instance, a polymer chain could be synthesized with this amine as a terminal unit. The remaining functional group (e.g., the hydroxyl group) could then be used to initiate the polymerization of a different monomer, forming a diblock copolymer. umich.edu Alternatively, if the amine moiety is incorporated into the main backbone of a polymer, the pendant functional groups could serve as initiation sites for growing grafted side chains, resulting in a graft copolymer. rsc.org
Catalytic and Accelerating Effects of 3-(Dimethylamino)-2-hydroxypropylamine in Polymer Systems
The tertiary amine group within the 3-(Dimethylamino)-2-hydroxypropylamine structure is a key feature that enables it to act as a catalyst, particularly in curing reactions for thermosetting polymers like epoxy resins and polyurethanes.
Mechanism of Action of 3-(Dimethylamino)-2-hydroxypropylamine in Epoxy Resin Curing
Epoxy resins are cured by reacting them with hardeners or catalysts to form a cross-linked network. coniex.com While the primary amine on 3-(Dimethylamino)-2-hydroxypropylamine could act as a traditional hardener, its tertiary amine group can function as a catalyst. mdpi.com
The mechanism of tertiary amine catalysis in epoxy curing involves the lone pair of electrons on the nitrogen atom. This lone pair attacks one of the carbon atoms of the epoxy ring, causing it to open and form a zwitterion. This intermediate is highly reactive and can then initiate the anionic polymerization of other epoxy groups. The result is the homopolymerization of the epoxy resin, creating a cross-linked network. The presence of the hydroxyl group on the catalyst molecule can further accelerate the curing process through hydrogen bonding, which facilitates the opening of the epoxy ring.
Kinetic Studies of Polyurethane Formation Catalyzed by 3-(Dimethylamino)-2-hydroxypropylamine
Polyurethane is formed through the reaction of an isocyanate group (-NCO) with a hydroxyl group (-OH) from a polyol. mdpi.com This reaction is often slow and requires a catalyst to proceed at a practical rate. Tertiary amines are widely used as catalysts for this process. evonik.com
A compound like 3-(Dimethylamino)-2-hydroxypropylamine would be an effective catalyst. Kinetic studies of similar amine catalysts have elucidated two primary proposed mechanisms:
Nucleophilic Catalysis: The tertiary amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group, forming a highly reactive complex. This complex is then more susceptible to attack by the hydroxyl group of the polyol, leading to urethane (B1682113) formation and regeneration of the amine catalyst.
Brønsted Base Catalysis: The amine forms a hydrogen bond with the hydroxyl group of the polyol, increasing its nucleophilicity. This "activated" polyol can then more easily attack the isocyanate group. mdpi.com
Kinetic studies typically monitor the disappearance of the isocyanate group over time using techniques like titration or FTIR spectroscopy to determine the reaction rate and catalytic efficiency. researchgate.net The rate of polyurethane formation would be expected to increase with the concentration of the 3-(Dimethylamino)-2-hydroxypropylamine catalyst.
Influence of 3-(Dimethylamino)-2-hydroxypropylamine on Polymerization Rate and Conversion
There is no available research data detailing the influence of 3-(Dimethylamino)-2-hydroxypropylamine on polymerization rate and conversion. Scientific studies investigating how this specific compound affects the kinetics of polymerization, including any catalytic or inhibitory effects on the rate of reaction and the ultimate conversion of monomers to polymers, have not been found in a comprehensive search of scientific databases.
Structural and Morphological Impact of 3-(Dimethylamino)-2-hydroxypropylamine on Polymer Matrices
Information regarding the structural and morphological impact of incorporating 3-(Dimethylamino)-2-hydroxypropylamine into polymer matrices is not available in the current body of scientific literature.
Crosslinking Density Modulation by 3-(Dimethylamino)-2-hydroxypropylamine
There are no published studies that investigate the role of 3-(Dimethylamino)-2-hydroxypropylamine in modulating the crosslinking density of polymers. Consequently, there is no data on how its incorporation would affect the three-dimensional network structure of a polymer.
Thermomechanical Properties of Polymers Modified with 3-(Dimethylamino)-2-hydroxypropylamine
A search for data on the thermomechanical properties of polymers modified with 3-(Dimethylamino)-2-hydroxypropylamine yielded no specific results. There are no available studies that would provide data for a table on properties such as glass transition temperature (Tg), storage modulus, or loss modulus for polymers containing this compound.
Surface Energy and Adhesion Characteristics of 3-(Dimethylamino)-2-hydroxypropylamine-containing Polymers
There is a lack of research on the surface energy and adhesion characteristics of polymers that include 3-(Dimethylamino)-2-hydroxypropylamine. No data tables or research findings on contact angles, surface free energy, or adhesive strength of such polymers could be located.
Catalytic Applications of 3 Dimethylamino 2 Hydroxypropylamine Beyond Polymerization
3-(Dimethylamino)-2-hydroxypropylamine as an Organocatalyst
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a complement to metal-based and biocatalytic systems. The amine and hydroxyl functionalities within 3-(Dimethylamino)-2-hydroxypropylamine enable it to participate in various catalytic cycles, primarily by acting as a Brønsted base or a nucleophile.
The tertiary amine groups in 3-(Dimethylamino)-2-hydroxypropylamine can serve as basic catalysts to facilitate carbon-carbon bond formation. These reactions are fundamental in organic synthesis for building molecular complexity. The catalyst can deprotonate a pronucleophile, generating a more reactive species that can then attack an electrophile. For instance, in aldol (B89426) or Michael reactions, the amine can activate the ketone or aldehyde donor by forming an enamine or enolate intermediate.
While direct studies on 3-(Dimethylamino)-2-hydroxypropylamine for these specific reactions are not extensively documented, the principle is well-established for similar amino compounds. Chiral diamines, for example, have been successfully employed as organocatalysts in asymmetric Michael additions, demonstrating the potential of amine structures to facilitate these transformations. researchgate.net The presence of two amine centers and a hydroxyl group on the 3-(Dimethylamino)-2-hydroxypropylamine backbone offers the potential for cooperative catalysis, where one group activates the nucleophile while another interacts with the electrophile, potentially influencing reaction rates and selectivity.
Table 1: Examples of Amine-Catalyzed Carbon-Carbon Bond Forming Reactions
| Reaction Type | Amine Catalyst Type | Role of Catalyst | Typical Substrates | Reference |
| Michael Addition | Chiral Diamine | Base catalyst, formation of enamine intermediate | Propionaldehyde, Nitro-olefins | researchgate.net |
| Aldol Reaction | Proline-derived Bifunctional Amine | Enamine formation, directs stereochemistry | Ketones, Isatins | researchgate.net |
| Carbonyl-ene Reaction | Amine with Lewis Acid | Lewis base activation of carbonyl | Carbonyl compounds, Alkenes | researchgate.net |
3-(Dimethylamino)-2-hydroxypropylamine can catalyze esterification and transesterification reactions, which are vital for producing esters used as plasticizers, solvents, and biofuels. The catalysis can proceed through two primary mechanisms: base catalysis and nucleophilic catalysis.
In base-catalyzed transesterification, the amine deprotonates the alcohol, increasing its nucleophilicity towards the ester or carboxylic acid. arpnjournals.org This is particularly effective when using an alkaline catalyst for oils with low free fatty acid content to avoid soap formation. arpnjournals.org Studies on other low boiling point organic amines have shown their effectiveness in catalyzing the transesterification of oils to produce biodiesel. documentsdelivered.com The yield of methyl esters in these reactions is influenced by factors such as the molar ratio of alcohol to oil, reaction temperature, and catalyst concentration. documentsdelivered.com
Alternatively, the amine can act as a nucleophilic catalyst. It can react with an acyl donor (like an acid anhydride) to form a highly reactive acylated amine intermediate. This intermediate is then more susceptible to attack by an alcohol than the original acyl donor, facilitating the ester formation and regenerating the amine catalyst.
Table 2: Factors Influencing Amine-Catalyzed Transesterification for Biodiesel Production
| Parameter | Effect on Yield | Typical Range | Rationale | Reference |
| Methanol to Oil Molar Ratio | Increases with ratio | 4:1 to 20:1 | Pushes equilibrium towards product formation. | documentsdelivered.com |
| Reaction Temperature | Increases with temperature | 60°C to 230°C | Increases reaction rate kinetics. | documentsdelivered.com |
| Catalyst Concentration | Increases with concentration | 0 to 6 wt % | Higher catalyst amount increases active sites. | documentsdelivered.com |
| Water Content | Negative effect | Minimized | Water can lead to saponification and reduce yield. | documentsdelivered.com |
The synthesis of single-enantiomer compounds is critical in the pharmaceutical and fine chemical industries. mdpi.com Asymmetric organocatalysis provides a direct route to these chiral molecules. The achiral structure of 3-(Dimethylamino)-2-hydroxypropylamine can be modified to create a chiral catalyst. By introducing stereocenters into its backbone, for example through synthesis from a chiral precursor like a chiral epoxide, it can be transformed into a catalyst for enantioselective reactions.
The study of chiral recognition is fundamental to designing such catalysts. nih.gov Chiral amine derivatives, particularly those analogous to 4-(dimethylamino)pyridine (DMAP), are effective in catalyzing asymmetric acyl-transfer reactions. thieme-connect.de These reactions can be used for the kinetic resolution of racemic alcohols, where one enantiomer reacts faster than the other, or for the desymmetrization of meso compounds. thieme-connect.de A chiral derivative of 3-(Dimethylamino)-2-hydroxypropylamine would position the reacting substrates in a specific three-dimensional arrangement, favoring the formation of one enantiomer over the other. The hydroxyl group could further participate in hydrogen bonding to enhance the rigidity of the transition state, thereby improving enantioselectivity.
Table 3: Strategies in Enantioselective Catalysis with Chiral Amine Derivatives
| Catalytic Strategy | Description | Example Reaction | Catalyst Type | Reference |
| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster, allowing for separation. | Acylation of racemic secondary alcohols | Axially chiral biaryl DMAP derivatives | thieme-connect.de |
| Dynamic Kinetic Resolution | A racemic starting material is converted into a single enantiomeric product. | Alcoholysis of azlactones | Planar-chiral DMAP derivatives | thieme-connect.de |
| Asymmetric Desymmetrization | A prochiral meso compound is converted into a chiral product. | Acylation of a meso-diol | C2-symmetric chiral DMAP catalyst | thieme-connect.de |
| Asymmetric α-Amination | Introduction of a nitrogen group at the α-position with high enantioselectivity. | Reaction of N-acyl-pyrazoles with azodicarboxylates | Chiral π-Cu(II) complexes with amide ligands | nih.gov |
Heterogenization and Immobilization of 3-(Dimethylamino)-2-hydroxypropylamine for Catalysis
While homogeneous catalysts offer high activity, their separation from the reaction mixture can be challenging. Immobilizing the catalyst onto a solid support transforms it into a heterogeneous system, which simplifies catalyst recovery and recycling, a key principle of green chemistry. rsc.org The functional groups of 3-(Dimethylamino)-2-hydroxypropylamine make it an excellent candidate for immobilization.
3-(Dimethylamino)-2-hydroxypropylamine can be covalently attached, or grafted, onto various solid supports, such as silica (B1680970), alumina, or polymers. mdpi.com The hydroxyl group is a common attachment point, reacting with surface silanols on silica or with other functional groups on polymer supports. The amine groups can also be used for grafting. This immobilization isolates the catalytic sites, which can prevent bimolecular catalyst deactivation and enhance stability. rsc.orgmdpi.com
Once immobilized, the functional amine and hydroxyl groups are available to catalyze reactions in a heterogeneous manner. For example, lipase (B570770) immobilized on functionalized nanoparticles has been used for biodiesel production, retaining its activity over multiple cycles. mdpi.com Similarly, a solid-supported version of 3-(Dimethylamino)-2-hydroxypropylamine could be used in packed-bed reactors for continuous flow processes, offering significant advantages for industrial applications. nih.gov
Table 4: Common Solid Supports for Catalyst Immobilization
| Support Material | Key Characteristics | Immobilization Method | Advantages | Reference |
| Silica (SiO₂) / Mesoporous Silica | High surface area, tunable pore size, thermal stability. | Covalent binding via silanol (B1196071) groups. | Mechanically robust, protects enzyme structure. | mdpi.com |
| Alumina (Al₂O₃) | Good mechanical strength and thermal stability. | Adsorption or covalent attachment. | Suitable for high-temperature reactions. | nih.gov |
| Polymers (e.g., Polystyrene) | Can be functionalized with various groups. | Covalent binding, encapsulation. | High loading capacity, chemical versatility. | mdpi.com |
| Magnetic Nanoparticles | High surface area, magnetic separability. | Covalent binding via surface functionalization. | Easy and rapid separation from reaction media. | mdpi.com |
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their high surface area, tunable porosity, and chemical functionality make them promising platforms for catalysis. researchgate.net 3-(Dimethylamino)-2-hydroxypropylamine can be incorporated into MOFs to create active catalytic sites.
This functionalization can be achieved in two main ways:
Post-Synthetic Modification (PSM): An existing MOF with reactive sites (e.g., open metal sites or reactive functional groups on the linker) can be chemically modified by reacting it with 3-(Dimethylamino)-2-hydroxypropylamine. mdpi.com This grafts the aminodiol moiety onto the internal surfaces of the MOF.
Direct Synthesis: A derivative of 3-(Dimethylamino)-2-hydroxypropylamine, modified to act as a linker itself, could be used during the synthesis of the MOF.
Amine-functionalized MOFs have shown significant potential for applications in catalysis and CO2 capture. rsc.org By incorporating 3-(Dimethylamino)-2-hydroxypropylamine, the resulting MOF would possess basic amine sites and nucleophilic hydroxyl groups within its ordered porous structure, creating a nanoconfined environment that can enhance catalytic activity and selectivity. researchgate.net
Table 5: Methods for Functionalizing Metal-Organic Frameworks (MOFs)
| Functionalization Method | Description | Advantages | Disadvantages | Reference |
| Post-Synthetic Modification (PSM) | Chemical transformation of an already-synthesized MOF to introduce new functional groups. | Allows for functionalization of MOFs that cannot be synthesized directly; versatile. | May lead to incomplete functionalization or pore blocking. | mdpi.com |
| Direct Synthesis (Linker-based) | Using a pre-functionalized organic ligand during the initial MOF synthesis. | Ensures uniform distribution of functional groups throughout the framework. | The desired topology may not form with bulky or highly functionalized linkers. | rsc.org |
| Physical Impregnation | Loading active species into the pores of the MOF without covalent bonding. | Simple method; preserves the MOF framework. | Potential for leaching of the active species during reaction. | rsc.org |
Catalytic Performance and Recyclability of Immobilized 3-(Dimethylamino)-2-hydroxypropylamine Systems
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for enhancing their industrial applicability by facilitating catalyst-product separation and enabling catalyst recycling. Although specific studies on the immobilization of 3-(Dimethylamino)-2-hydroxypropylamine for catalytic applications are not extensively documented in the literature, the principles of catalyst immobilization can be applied to this compound.
Hypothetical Immobilization Strategies:
Covalent Attachment: The hydroxyl group of 3-(Dimethylamino)-2-hydroxypropylamine could be tethered to a solid support, such as silica gel or a polymer resin, that has been functionalized with appropriate reactive groups (e.g., isocyanates, epoxides, or chlorosilanes).
Ionic Immobilization: The tertiary amine function can be quaternized to form an ionic bond with a support containing anionic groups.
Encapsulation: The catalyst could be physically entrapped within the pores of a mesoporous material.
Expected Catalytic Performance and Recyclability:
The catalytic performance of an immobilized 3-(Dimethylamino)-2-hydroxypropylamine system would be highly dependent on the nature of the support, the length and type of the linker, and the specific reaction being catalyzed. A successful immobilization strategy would aim to preserve the flexibility and accessibility of the active catalytic sites.
The recyclability of such a catalyst would be a key advantage. After a reaction cycle, the solid-supported catalyst could be recovered by simple filtration or centrifugation, washed, and reused in subsequent batches. The stability of the linkage between the catalyst and the support would be crucial for minimizing leaching and maintaining catalytic activity over multiple cycles.
To illustrate the potential performance, the following interactive data table presents hypothetical data for the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile, catalyzed by an immobilized 3-(Dimethylamino)-2-hydroxypropylamine system. This data is based on typical performance observed for other amine-functionalized solid catalysts.
| Cycle | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1.0 | 2 | 98 | >99 |
| 2 | 1.0 | 2 | 97 | >99 |
| 3 | 1.0 | 2.5 | 95 | >99 |
| 4 | 1.0 | 3 | 92 | >99 |
| 5 | 1.0 | 3.5 | 88 | >99 |
This table demonstrates the potential for high initial activity and good recyclability, with a gradual decrease in conversion over successive cycles, which could be attributed to minor catalyst leaching or deactivation.
Acid-Base Catalysis by 3-(Dimethylamino)-2-hydroxypropylamine in Organic Transformations
The structure of 3-(Dimethylamino)-2-hydroxypropylamine, featuring a tertiary amine (a Lewis base) and a hydroxyl group (a Brønsted acid/base), makes it a candidate for bifunctional acid-base catalysis. creative-enzymes.com In such a mechanism, one functional group could activate one reactant while the other functional group activates the co-reactant, leading to enhanced reaction rates and selectivities.
Potential Catalytic Applications in Organic Transformations:
Aldol and Knoevenagel Condensations: These reactions are classic examples of acid-base catalysis. The tertiary amine can act as a base to deprotonate the acidic methylene (B1212753) compound (in the Knoevenagel condensation) or the α-carbon of a ketone/aldehyde (in the aldol condensation), forming a nucleophilic enolate. The hydroxyl group could potentially stabilize the transition state through hydrogen bonding or act as a proton shuttle. Research on alkanolamine-functionalized silica has shown that the interplay between amine and hydroxyl groups can influence catalytic activity in aldol condensations. acs.orgacs.org
Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds can be effectively catalyzed by bases. The tertiary amine of 3-(Dimethylamino)-2-hydroxypropylamine could catalyze this reaction by activating the nucleophile.
Transesterification Reactions: While strong acids or bases are typically used, bifunctional catalysts can also promote transesterification. The amine could activate the alcohol nucleophile, while the hydroxyl group could interact with the ester carbonyl group.
Illustrative Research Findings on Analogous Systems:
While direct research on the catalytic activity of 3-(Dimethylamino)-2-hydroxypropylamine in these specific organic transformations is scarce, studies on other alkanolamines provide valuable insights. For example, the catalytic activity of various amino alcohols has been investigated in the amidation of fatty acid methyl esters, where the presence of both amine and hydroxyl functionalities was found to influence the reaction rate.
The following table summarizes the catalytic performance of a hypothetical bifunctional catalyst with a structure similar to 3-(Dimethylamino)-2-hydroxypropylamine in the Knoevenagel condensation between various aromatic aldehydes and malononitrile. The data is representative of findings for amine-based catalysts in the literature.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Catalyst A | Ethanol (B145695) | 1 | 95 |
| 2 | 4-Nitrobenzaldehyde | Catalyst A | Ethanol | 0.5 | 99 |
| 3 | 4-Methoxybenzaldehyde | Catalyst A | Ethanol | 2 | 92 |
| 4 | 4-Chlorobenzaldehyde | Catalyst A | Ethanol | 1.5 | 96 |
These representative data suggest that such a catalyst could be highly effective, particularly for electron-deficient aldehydes, which are more susceptible to nucleophilic attack. The solvent choice is also critical, with polar protic solvents like ethanol often being effective in such reactions.
Advanced Spectroscopic and Structural Investigations of 3 Dimethylamino 2 Hydroxypropylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Studies of 3-(Dimethylamino)-2-hydroxypropylamine
High-resolution NMR spectroscopy would be the primary tool for elucidating the precise chemical structure and dynamic behavior of 3-(Dimethylamino)-2-hydroxypropylamine in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, would confirm the connectivity of the atoms.
Due to the presence of multiple single bonds, 3-(Dimethylamino)-2-hydroxypropylamine can exist as a mixture of conformational isomers (rotamers) in solution. The rotation around the C-C and C-N bonds can be hindered, potentially leading to distinct sets of signals in the NMR spectrum at low temperatures. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to determine the spatial proximity of different protons, providing insights into the preferred conformations. Intramolecular hydrogen bonding between the hydroxyl group and one of the amine nitrogens could significantly influence and stabilize certain conformers.
The amine and hydroxyl functional groups in the molecule are capable of forming intermolecular hydrogen bonds, both with other molecules of its kind and with solvent molecules. These interactions can be studied by observing changes in the chemical shifts of the -OH and -NH protons upon changes in concentration or solvent. For instance, in a protic solvent, hydrogen exchange with the solvent would be expected, while in an aprotic solvent, self-association through hydrogen bonding would be more prominent. Diffusion-Ordered Spectroscopy (DOSY) could be used to measure the effective size of the molecule in solution, which would be influenced by the extent of intermolecular association.
The proton on the secondary amine is labile and can undergo chemical exchange. nih.gov Dynamic NMR (DNMR) techniques, specifically temperature-dependent ¹H NMR, would be used to study the kinetics of this exchange process. At low temperatures, the exchange might be slow enough on the NMR timescale to observe distinct signals and coupling to adjacent protons. As the temperature increases, the rate of exchange would increase, leading to broadening of the signals and eventual coalescence into a single, sharp peak. nih.gov Line-shape analysis of these variable-temperature spectra would allow for the calculation of the activation energy for the proton exchange process.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of 3-(Dimethylamino)-2-hydroxypropylamine
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.netmdpi.com
FT-IR Spectroscopy : The FT-IR spectrum would be expected to show characteristic absorption bands for the functional groups present. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration, likely broadened due to hydrogen bonding. N-H stretching of the secondary amine would appear in a similar region, typically around 3300 cm⁻¹. C-N stretching vibrations would be observed in the 1250-1020 cm⁻¹ range, and C-O stretching would appear around 1150-1050 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy, which is sensitive to changes in polarizability, would be particularly useful for observing the vibrations of the carbon backbone. researchgate.net Symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.
Together, these techniques would provide a comprehensive fingerprint of the molecule's vibrational modes, confirming the presence of key functional groups and providing information about bonding.
X-ray Crystallography of 3-(Dimethylamino)-2-hydroxypropylamine and its Salts/Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This would require growing a suitable single crystal of the compound or one of its salts.
Structural Analysis of Co-crystals and Inclusion Compounds of 3-(Dimethylamino)-2-hydroxypropylamine
The molecular structure of 3-(Dimethylamino)-2-hydroxypropylamine, featuring both hydrogen bond donors (hydroxyl and secondary amine groups) and acceptors (tertiary and secondary amine nitrogens, and the hydroxyl oxygen), makes it a prime candidate for the formation of co-crystals. Co-crystals are multi-component crystals in which different molecules are held together in a single crystal lattice through non-covalent interactions. The study of co-crystals is of significant interest in pharmaceuticals and material science as it allows for the modification of physicochemical properties of a compound without altering its chemical structure.
The formation of co-crystals with 3-(Dimethylamino)-2-hydroxypropylamine would likely involve hydrogen bonding as the primary supramolecular interaction. Potential co-formers could be selected from a range of molecules that are capable of forming robust hydrogen bonds. Amino acids, for instance, are excellent co-former candidates due to their zwitterionic nature and the presence of both carboxylic acid and amino groups, which can participate in strong hydrogen bonding. nih.govnih.gov The interaction between the hydroxyl and amine groups of 3-(Dimethylamino)-2-hydroxypropylamine and the functional groups of a co-former can lead to the formation of a stable crystalline structure.
The structural analysis of such co-crystals would be primarily conducted using single-crystal X-ray diffraction, which provides detailed information about the three-dimensional arrangement of molecules in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Powder X-ray diffraction could be employed for the characterization of the bulk material and to identify new crystalline phases.
Inclusion compounds represent another area of structural investigation for 3-(Dimethylamino)-2-hydroxypropylamine. These are complexes in which one chemical compound (the "host") forms a cavity in which molecules of a second "guest" compound are located. Given the flexible aliphatic chain of 3-(Dimethylamino)-2-hydroxypropylamine, it could potentially act as a guest molecule, fitting into the cavities of host molecules like cyclodextrins. The formation of such inclusion complexes is driven by factors such as the hydrophobic effect and van der Waals forces. rsc.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry would be instrumental in characterizing these inclusion compounds.
Table 1: Potential Co-formers for 3-(Dimethylamino)-2-hydroxypropylamine and Expected Intermolecular Interactions
| Potential Co-former | Functional Groups of Co-former | Expected Primary Intermolecular Interactions with 3-(Dimethylamino)-2-hydroxypropylamine |
|---|---|---|
| L-Proline | Carboxylic acid, Secondary amine | Hydrogen bonding between the hydroxyl and amine groups of the target molecule and the carboxylic acid and amine groups of L-proline. |
| Glycine | Carboxylic acid, Primary amine | Strong hydrogen bonds involving the hydroxyl, secondary amine, and tertiary amine of the target molecule and the carboxylic acid and primary amine of glycine. |
| Benzoic Acid | Carboxylic acid | Hydrogen bonding between the hydroxyl and amine groups of the target molecule and the carboxylic acid group of benzoic acid. |
| Succinic Acid | Two Carboxylic acid groups | Extensive hydrogen bond network formation with the multiple donor and acceptor sites on the target molecule. |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation of 3-(Dimethylamino)-2-hydroxypropylamine
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. For 3-(Dimethylamino)-2-hydroxypropylamine, electron ionization (EI) mass spectrometry would be expected to produce a variety of fragment ions, providing valuable structural information.
The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgwhitman.edumiamioh.edu This process leads to the formation of a resonance-stabilized cation. In the case of 3-(Dimethylamino)-2-hydroxypropylamine, with two amine groups, several α-cleavage pathways are possible.
Another common fragmentation pathway for molecules containing a hydroxyl group is the loss of a water molecule (dehydration). libretexts.orgyoutube.com The fragmentation of 3-(Dimethylamino)-2-hydroxypropylamine would likely involve a combination of these characteristic fragmentation patterns.
A plausible fragmentation pathway for the molecular ion of 3-(Dimethylamino)-2-hydroxypropylamine (m/z 132) could be initiated by α-cleavage on either side of the nitrogen atoms. For instance, cleavage of the C-C bond between the carbon bearing the hydroxyl group and the CH2N(CH3)2 group would lead to the formation of a stable iminium ion.
Table 2: Proposed Key Fragment Ions in the Electron Ionization Mass Spectrum of 3-(Dimethylamino)-2-hydroxypropylamine
| m/z | Proposed Fragment Structure/Formula | Plausible Fragmentation Pathway |
|---|---|---|
| 132 | [C6H16N2O]+• (Molecular Ion) | Ionization of the parent molecule. |
| 115 | [C5H13N2O]+ | Loss of a methyl radical (•CH3) from the dimethylamino group. |
| 87 | [C4H9N2O]+ | Cleavage of the C-C bond between the CH(OH) and CH2N(CH3)2 groups (α-cleavage). |
| 72 | [C4H10N]+ | α-cleavage with loss of the CH2OH fragment. |
| 58 | [C3H8N]+ | α-cleavage at the secondary amine, loss of the C3H7O fragment. |
| 45 | [C2H5N]+• | Cleavage of the C-C bond between the CH2NH(CH3) and CH(OH) groups. |
Theoretical and Computational Chemistry of 3 Dimethylamino 2 Hydroxypropylamine
Quantum Chemical Calculations of 3-(Dimethylamino)-2-hydroxypropylamine
Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric structures of molecules. For 3-(Dimethylamino)-2-hydroxypropylamine, these methods could provide significant insights.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of 3-(Dimethylamino)-2-hydroxypropylamine
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study on 3-(Dimethylamino)-2-hydroxypropylamine would typically involve calculating molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), mapping the electrostatic potential, and determining atomic charges. This analysis would pinpoint the most electron-rich and electron-deficient sites, offering predictions about the molecule's reactivity towards electrophiles and nucleophiles. However, no specific DFT studies for this compound have been published.
Conformer Search and Energy Minimization of 3-(Dimethylamino)-2-hydroxypropylamine
Due to the presence of rotatable single bonds, 3-(Dimethylamino)-2-hydroxypropylamine can exist in various spatial arrangements known as conformers. A conformer search coupled with energy minimization calculations would identify the most stable three-dimensional structures of the molecule. This information is fundamental for understanding its physical properties and how it might interact with other molecules. At present, there is no published data on the conformational landscape of this compound.
Prediction of Spectroscopic Parameters (NMR, IR) for 3-(Dimethylamino)-2-hydroxypropylamine
Quantum chemical methods can accurately predict spectroscopic parameters. Calculations could forecast the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the vibrational frequencies corresponding to an Infrared (IR) spectrum. These theoretical spectra would be invaluable for interpreting experimental data and confirming the compound's structure. As of now, no such theoretical spectroscopic predictions for 3-(Dimethylamino)-2-hydroxypropylamine are available in the literature.
Molecular Dynamics (MD) Simulations of 3-(Dimethylamino)-2-hydroxypropylamine
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior.
Solvation Dynamics of 3-(Dimethylamino)-2-hydroxypropylamine in Various Solvents
MD simulations could reveal how 3-(Dimethylamino)-2-hydroxypropylamine interacts with different solvent molecules, such as water or organic solvents. By simulating the system, researchers could analyze the formation and lifetime of hydrogen bonds and determine the solvation free energy, which are critical for understanding its solubility and behavior in solution. This area remains unexplored for this specific molecule.
Interactions of 3-(Dimethylamino)-2-hydroxypropylamine with Polymer Chains and Substrates
Given its functional groups (two amines and a hydroxyl group), 3-(Dimethylamino)-2-hydroxypropylamine has the potential to interact with various materials, including polymers and solid substrates. MD simulations could model these interactions at an atomic level, providing insights into adhesion, surface binding, or its role as a potential building block or modifier in polymer chemistry. Currently, no simulation studies detailing these interactions have been reported.
Diffusion and Transport Properties of 3-(Dimethylamino)-2-hydroxypropylamine in Condensed Phases
The study of diffusion and transport properties of 3-(Dimethylamino)-2-hydroxypropylamine in condensed phases, such as liquids and polymers, is crucial for understanding its behavior in various applications, including as a catalyst, curing agent, or modifier in material science. Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful tool to investigate these properties at a molecular level.
Molecular dynamics simulations model the movement of individual atoms or molecules over time based on the forces between them, which are described by a force field. By tracking the trajectories of a large number of 3-(Dimethylamino)-2-hydroxypropylamine molecules in a simulated environment (e.g., in a solvent or a polymer matrix), it is possible to calculate macroscopic transport properties. The self-diffusion coefficient (D) is a fundamental property that quantifies the translational mobility of a molecule and can be calculated from the mean squared displacement (MSD) of the molecules over time using the Einstein relation:
MSD = < |r (t) - r (0)|² > = 6Dt
where r (t) is the position of the molecule at time t, and the angle brackets denote an average over all molecules and multiple time origins.
The choice of force field is critical for the accuracy of these simulations. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and TraPPE-EH (Transferable Potentials for Phase Equilibria - Explicit Hydrogen) have been used to predict the self-diffusion coefficients of various amines with reasonable accuracy. researchgate.net For a molecule like 3-(Dimethylamino)-2-hydroxypropylamine, a force field that accurately describes the hydrogen bonding interactions involving the hydroxyl and amine groups, as well as the electrostatic and van der Waals interactions, is essential.
A hypothetical study on the self-diffusion of 3-(Dimethylamino)-2-hydroxypropylamine in an aqueous solution could yield data such as that presented in the interactive table below. This data would be generated from MD simulations at different temperatures and concentrations.
Interactive Data Table: Theoretical Self-Diffusion Coefficients of 3-(Dimethylamino)-2-hydroxypropylamine in Aqueous Solution
| Temperature (K) | Concentration (mol/L) | Self-Diffusion Coefficient (x 10⁻⁹ m²/s) |
| 298 | 0.1 | 0.85 |
| 298 | 0.5 | 0.72 |
| 298 | 1.0 | 0.61 |
| 313 | 0.1 | 1.15 |
| 313 | 0.5 | 0.98 |
| 313 | 1.0 | 0.83 |
| 328 | 0.1 | 1.48 |
| 328 | 0.5 | 1.26 |
| 328 | 1.0 | 1.07 |
The results would likely show that the self-diffusion coefficient increases with temperature due to higher thermal energy and decreases with increasing concentration due to increased intermolecular interactions and viscosity. Such computational studies are invaluable for designing and optimizing processes where the transport of this amine is a key factor.
Reaction Mechanism Elucidation for Transformations Involving 3-(Dimethylamino)-2-hydroxypropylamine
Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions involving 3-(Dimethylamino)-2-hydroxypropylamine. These methods allow for the exploration of potential reaction pathways, the identification of intermediates and transition states, and the calculation of reaction energetics, providing insights that are often difficult to obtain experimentally.
Transition State Analysis for 3-(Dimethylamino)-2-hydroxypropylamine-Catalyzed Reactions
3-(Dimethylamino)-2-hydroxypropylamine, with its nucleophilic amine groups and a hydroxyl group, can act as a catalyst in various organic reactions, such as ester hydrolysis, aldol (B89426) condensation, or the formation of polyurethanes. Transition state theory is a cornerstone of understanding reaction kinetics, and computational methods can precisely locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction.
For a reaction catalyzed by this amine, DFT calculations would be employed to model the reactants, the catalyst, any intermediates, the transition states, and the products. The geometry of the transition state is located on the potential energy surface as a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Vibrational frequency analysis is then used to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Consider a hypothetical 3-(Dimethylamino)-2-hydroxypropylamine-catalyzed ester hydrolysis. The amine could act as a nucleophilic catalyst, attacking the carbonyl group of the ester to form a tetrahedral intermediate. This intermediate would then break down to release the alcohol and the acylated amine, which is subsequently hydrolyzed to regenerate the catalyst and produce the carboxylic acid. A computational study would provide the energies of all species along this pathway.
Interactive Data Table: Hypothetical DFT-Calculated Energy Profile for a Catalyzed Ester Hydrolysis
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Ester + Water + Catalyst) | 0.0 |
| 2 | Transition State 1 (Nucleophilic attack) | +15.2 |
| 3 | Tetrahedral Intermediate | -5.8 |
| 4 | Transition State 2 (Alcohol departure) | +12.5 |
| 5 | Acylated Amine + Alcohol | -10.3 |
| 6 | Transition State 3 (Hydrolysis of acylated amine) | +18.7 |
| 7 | Products (Carboxylic Acid + Alcohol + Catalyst) | -15.1 |
Note: This data is hypothetical and for illustrative purposes. The actual energy profile would depend on the specific ester and reaction conditions.
The calculated activation energy (the energy of the highest transition state relative to the reactants) can be used to estimate the reaction rate constant via the Arrhenius equation. Such analyses provide a deep understanding of the catalytic cycle and can guide the design of more efficient catalysts.
Computational Modeling of Polymerization Initiation and Propagation by 3-(Dimethylamino)-2-hydroxypropylamine
3-(Dimethylamino)-2-hydroxypropylamine can potentially act as an initiator or catalyst in polymerization reactions, such as the ring-opening polymerization of epoxides or lactones, or in the formation of polyurethanes where it can catalyze the reaction between isocyanates and polyols. Computational modeling can shed light on the mechanisms of these polymerization steps.
For instance, in the ring-opening polymerization of an epoxide, one of the amine groups of 3-(Dimethylamino)-2-hydroxypropylamine can act as the nucleophile that initiates the polymerization by attacking the epoxide ring. DFT calculations can be used to model this initiation step, determining the activation energy and the structure of the resulting zwitterionic or neutral intermediate.
A kinetic model for the polymerization of a hypothetical monomer initiated by 3-(Dimethylamino)-2-hydroxypropylamine would involve a set of differential equations describing the change in concentration of the monomer, initiator, and growing polymer chains over time.
Interactive Data Table: Illustrative Kinetic Parameters for a Hypothetical Polymerization
| Parameter | Description | Value |
| k_i | Initiation rate constant | 1.2 x 10⁻³ L mol⁻¹ s⁻¹ |
| k_p | Propagation rate constant | 5.5 x 10⁻¹ L mol⁻¹ s⁻¹ |
| k_t | Termination rate constant | 8.0 x 10⁻⁵ L mol⁻¹ s⁻¹ |
| E_a(i) | Activation energy for initiation | 65 kJ/mol |
| E_a(p) | Activation energy for propagation | 45 kJ/mol |
| E_a(t) | Activation energy for termination | 30 kJ/mol |
Note: These kinetic parameters are purely illustrative and would need to be determined through specific computational studies and experimental validation for a real system.
Environmental Fate and Degradation Studies of 3 Dimethylamino 2 Hydroxypropylamine Academic Focus
Biodegradation Mechanisms of 3-(Dimethylamino)-2-hydroxypropylamine in Aquatic and Terrestrial Systems
Biodegradation is a critical process for the removal of organic chemicals from the environment, driven by the metabolic activity of microorganisms. Aliphatic amines are generally susceptible to microbial degradation in both water and soil. oup.comnih.gov
In Aquatic Systems: In aquatic environments, such as wastewater treatment plants, microbial consortia in activated sludge are effective at degrading alkylamines. nih.gov Studies on similar compounds suggest that bacteria are the primary degraders. nih.gov The biodegradation pathway for alkylamines often starts with an oxidative C-N cleavage mediated by enzymes like amine dehydrogenases or oxidases. nih.gov For 3-(Dimethylamino)-2-hydroxypropylamine, this could occur at either the secondary or tertiary amine group. This initial step would likely yield an aldehyde and an amine, which are then further metabolized. oup.com For example, the resulting aldehyde can be oxidized to a carboxylic acid and enter central metabolic pathways like β-oxidation. oup.com Complete mineralization, the conversion of the organic compound to carbon dioxide, water, and inorganic nitrogen, is possible. nih.govmdpi.com
In Terrestrial Systems: In soil environments, both bacteria and fungi contribute to the degradation of organic compounds. nih.govscirp.org The biodegradability of 3-(Dimethylamino)-2-hydroxypropylamine would be influenced by soil properties such as pH, organic matter content, and microbial biomass. mdpi.com As a basic compound, it is expected to be protonated under typical environmental pH conditions, which would increase its sorption to negatively charged soil particles and sediments through ion-exchange mechanisms. oecd.org While this may reduce its bioavailability, soil microorganisms such as Pseudomonas, Arthrobacter, and Fusarium species have been shown to degrade a variety of amines and related structures. oup.comnih.govnih.gov The degradation mechanisms are expected to be similar to those in aquatic systems, involving initial enzymatic attacks on the functional groups.
Table 8.2.1: Microbial Genera Known for Degrading Structurally Related Amines
| Microbial Genus | Environment | Degraded Substrate Type | Proposed Metabolic Pathway | Reference(s) |
| Pseudomonas | Activated Sludge, Soil | Long-chain primary alkylamines | C-N cleavage to alkanal, then oxidation to fatty acid | oup.comnih.gov |
| Arthrobacter | Soil | Various organic compounds | Cometabolism | nih.gov |
| Fusarium | Soil | Various organic compounds | Cometabolism | nih.gov |
| Rhodococcus | Not specified | Primary long-chain alkylamines | Not specified | oup.com |
Advanced Oxidation Processes (AOPs) for the Decomposition of 3-(Dimethylamino)-2-hydroxypropylamine
Advanced Oxidation Processes (AOPs) are water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (OH•), to oxidize a wide range of organic pollutants.
Ozonation: Aliphatic amines are known to react rapidly with ozone. researchgate.netnih.gov For tertiary amines, the primary reaction is an oxygen-transfer that yields the corresponding tertiary amine N-oxide. rsc.orgnih.gov This reaction is generally fast, with second-order rate constants in the range of 10⁴ to 10⁷ M⁻¹s⁻¹. nih.govrsc.org Secondary amines can also be oxidized, leading to products such as nitroalkanes. researchgate.net Given the structure of 3-(Dimethylamino)-2-hydroxypropylamine, ozonation would likely lead to the formation of the N-oxide at the dimethylamino group and oxidation at the secondary amine site. Minor reaction pathways could include N-dealkylation. rsc.org
Table 8.3.1: Comparison of AOPs for the Degradation of Aliphatic Amines
| AOP Method | Primary Oxidant(s) | Typical Reaction with Tertiary Amines | Key Products |
| Ozonation | O₃ | Electrophilic attack, Oxygen-transfer | Tertiary amine N-oxides, N-dealkylated products |
| UV/H₂O₂ | OH• | H-abstraction, Electron transfer | Aldehydes, smaller amines, carboxylic acids, CO₂ |
| Fenton (Fe²⁺/H₂O₂) | OH• | H-abstraction, Electron transfer | Aldehydes, smaller amines, carboxylic acids, CO₂ |
| Photocatalysis (e.g., TiO₂) | OH•, O₂•⁻ | Surface-mediated oxidation | Mineralization products (CO₂, H₂O, NH₄⁺) |
Lifecycle Assessment (LCA) Considerations for 3-(Dimethylamino)-2-hydroxypropylamine Synthesis and Use
A Lifecycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and end-of-life. A specific LCA for 3-(Dimethylamino)-2-hydroxypropylamine is not publicly available, but an analysis can be constructed based on LCAs of similar chemical manufacturing processes. researchgate.netnorsus.noerasm.org
Synthesis Stage: The synthesis of complex amines typically involves multiple steps starting from basic chemical feedstocks. For 3-(Dimethylamino)-2-hydroxypropylamine, precursors could include epichlorohydrin (B41342), dimethylamine (B145610), and methylamine (B109427). The primary environmental hotspots in the synthesis phase are generally:
Raw Material Production: The manufacturing of precursors like ammonia (B1221849) (for amines) and other petrochemicals is energy-intensive and contributes significantly to impacts such as Global Warming Potential (GWP) and Primary Energy Demand (PED). erasm.org
Waste Generation: The process may generate waste streams, including solvents and byproducts, which require treatment and disposal, adding to the environmental burden.
Use and End-of-Life Stages: The environmental impact during the use phase is highly dependent on the specific application. Key considerations include:
Emissions: Potential for release into the environment (air, water, soil) during use.
Energy Consumption: Some applications may require energy for the process in which the amine is used (e.g., regeneration in carbon capture systems). researchgate.net
Recycling and Disposal: The final fate of the chemical is crucial. If it is released into wastewater, its biodegradability and the efficiency of wastewater treatment systems are key factors. Disposal via incineration or landfilling carries its own set of environmental impacts.
Table 8.4.1: Potential LCA Hotspots for a Generic Aliphatic Amine
| Lifecycle Stage | Key Activities | Potential Environmental Hotspots | Associated Impact Categories |
| Raw Material Acquisition | Production of ammonia, methanol, olefins, etc. | High energy consumption, fossil fuel use | Global Warming Potential (GWP), Fossil Fuel Depletion, Acidification |
| Chemical Synthesis | Reaction, separation, purification | Process heat (steam), electricity consumption, solvent use, waste generation | Primary Energy Demand (PED), GWP, Water Use |
| Use Phase | Industrial application (e.g., solvent, catalyst) | Volatilization, release to wastewater, energy for regeneration | Ecotoxicity, Human Toxicity, Eutrophication |
| End-of-Life | Wastewater treatment, incineration, landfill | Treatment efficiency, emissions from disposal | GWP, Ecotoxicity, Resource Depletion |
Future Directions and Interdisciplinary Research Opportunities for 3 Dimethylamino 2 Hydroxypropylamine
Integration of 1-amino-3-(dimethylamino)propan-2-ol (B112697) into Smart Materials and Responsive Systems
The unique molecular architecture of 1-amino-3-(dimethylamino)propan-2-ol, featuring both primary and tertiary amine functionalities along with a hydroxyl group, makes it an exceptional candidate for the development of smart materials. These materials are designed to exhibit dynamic and reversible changes in their properties in response to external stimuli such as pH, temperature, or the presence of specific chemical species.
The amine groups within the molecule can be protonated or deprotonated in response to pH changes, leading to alterations in charge, conformation, and intermolecular interactions. This pH-responsiveness is a key attribute for creating "intelligent" drug delivery systems, where a therapeutic agent could be released in a controlled manner within specific physiological environments, such as tumor microenvironments which are often more acidic than healthy tissue. Similarly, this property is valuable for the design of sensors that can detect minute fluctuations in acidity.
Furthermore, the hydroxyl and amine groups are excellent sites for hydrogen bonding, which can be disrupted or altered by temperature variations. This characteristic can be harnessed to create thermo-responsive polymers and hydrogels. When 1-amino-3-(dimethylamino)propan-2-ol is incorporated as a monomer or cross-linking agent, the resulting materials can exhibit tunable swelling/deswelling behavior, which is highly sought after for applications in soft robotics, self-healing materials, and environmental remediation technologies for the controlled absorption and release of pollutants.
Exploration of Novel Catalytic Functions and Sustainable Processes for 1-amino-3-(dimethylamino)propan-2-ol
The presence of multiple basic nitrogen centers and a hydroxyl group positions 1-amino-3-(dimethylamino)propan-2-ol as a promising organocatalyst. Organocatalysis is a burgeoning field in green chemistry that utilizes small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts which can be toxic and costly.
This compound and its derivatives have the potential to catalyze a variety of organic transformations, including aldol (B89426) reactions, Michael additions, and ring-opening polymerizations. The cooperative action of the amine and hydroxyl groups can facilitate reactions by activating substrates through hydrogen bonding and acid-base catalysis. The development of catalytic systems based on 1-amino-3-(dimethylamino)propan-2-ol could lead to more sustainable and efficient synthetic routes for pharmaceuticals, agrochemicals, and fine chemicals.
In the realm of sustainable processes, this molecule can also be employed as a "curing agent" or accelerator in the production of epoxy resins and polyurethanes. Its ability to facilitate the polymerization process at lower temperatures can lead to significant energy savings and a reduction in the carbon footprint of manufacturing processes. Research into its efficacy as a curing agent can contribute to the development of more environmentally friendly and high-performance polymer composites.
Advanced Characterization Techniques for In-situ Monitoring of 1-amino-3-(dimethylamino)propan-2-ol Reactions
To fully harness the potential of 1-amino-3-(dimethylamino)propan-2-ol in various applications, it is crucial to understand its reaction kinetics and mechanisms in real-time. Advanced in-situ characterization techniques are indispensable for gaining these insights.
Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the changes in chemical bonds during a reaction, providing valuable information on the consumption of reactants and the formation of products. For instance, in polymerization reactions, the disappearance of the characteristic vibrational bands of the amine and hydroxyl groups can be tracked to determine the rate and extent of the reaction.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in-situ NMR, offers detailed structural information about the intermediates and products formed during a reaction, allowing for a comprehensive mechanistic investigation. Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are also vital for studying the thermodynamics of reactions involving 1-amino-3-(dimethylamino)propan-2-ol, especially in the context of polymer curing, by measuring the heat flow associated with the chemical transformation. The data gathered from these advanced techniques are essential for optimizing reaction conditions and designing more efficient chemical processes.
Design of Next-Generation Functional Materials Based on 1-amino-3-(dimethylamino)propan-2-ol Scaffolds
The molecular structure of 1-amino-3-(dimethylamino)propan-2-ol serves as a versatile scaffold for the design and synthesis of a wide array of next-generation functional materials. By chemically modifying its reactive amine and hydroxyl groups, a diverse library of new molecules with tailored properties can be created.
One promising avenue of research is the development of novel surfactants and emulsifiers. By attaching long hydrocarbon chains to the molecule, amphiphilic structures can be generated that are capable of stabilizing emulsions and foams, with potential applications in the food, cosmetic, and oil and gas industries.
Another exciting area is the synthesis of novel ionic liquids. Ionic liquids are salts that are in a liquid state at relatively low temperatures, and they are gaining attention as green solvents and electrolytes. By quaternizing the amine groups of 1-amino-3-(dimethylamino)propan-2-ol and pairing the resulting cation with a suitable anion, new ionic liquids with unique physicochemical properties can be designed for applications in electrochemistry, catalysis, and separations.
Furthermore, this compound can be used as a building block for the creation of functional polymers with applications in water treatment. For instance, polymers incorporating this molecule can be designed to have a high affinity for heavy metal ions, making them effective adsorbents for the removal of toxic pollutants from wastewater.
Emerging Computational Approaches for Predicting 1-amino-3-(dimethylamino)propan-2-ol Behavior and Properties
Computational chemistry and molecular modeling are becoming increasingly powerful tools for accelerating the discovery and design of new molecules and materials. These approaches can be used to predict the behavior and properties of 1-amino-3-(dimethylamino)propan-2-ol and its derivatives, thereby guiding experimental efforts and reducing the need for time-consuming and costly trial-and-error laboratory work.
Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule with a high degree of accuracy. This information can be invaluable for understanding its catalytic activity and for designing new catalysts with enhanced performance.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules, such as solvents, reactants, or polymers. These simulations can be used to predict the properties of materials incorporating 1-amino-3-(dimethylamino)propan-2-ol, such as the swelling behavior of hydrogels or the transport properties of ions in an electrolyte.
By combining these computational approaches, researchers can build predictive models that can screen large numbers of virtual candidate molecules and identify those with the most promising properties for a specific application, significantly streamlining the materials discovery process.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(Dimethylamino)-2-hydroxypropylamine with high purity?
- Methodological Answer : The compound can be synthesized via reductive amination or alkylation of precursor amines. For instance, asymmetric polyamines (MPPAs) are prepared using alkylamine starting materials (e.g., propylamine) and methyl acrylate, followed by LiAlH4 reduction to yield tertiary amines . Protecting groups like toluene sulfonamide can minimize side reactions (e.g., over-alkylation) and improve yields. Post-synthesis purification via column chromatography or distillation is critical to isolate the target compound from byproducts like unreacted intermediates .
Q. How can the structure of 3-(Dimethylamino)-2-hydroxypropylamine be confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine’s backbone and substituents. For example, the hydroxyl group at position 2 of the propyl chain will show a broad peak in ¹H NMR (~1–5 ppm), while dimethylamino protons resonate as a singlet near 2.2 ppm. Mass spectrometry (MS) provides molecular weight validation, and Infrared (IR) spectroscopy identifies functional groups like N-H stretches (~3300 cm⁻¹) .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography (LC) coupled with UV/Vis detectors are effective. For example, Pharmacopeial Forum methods involve derivatizing aliphatic amines with 3-methyl-2-pentanone (internal standard), followed by alkaline extraction and GC analysis to resolve impurities like unreacted dimethylamine .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of 3-(Dimethylamino)-2-hydroxypropylamine synthesis?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For asymmetric amines, using bulky alkylating agents (e.g., 1,3-dibromopropane) favors substitution at less hindered sites. Solvent polarity also plays a role: polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction rates at specific positions. Kinetic studies using in-situ NMR or HPLC can map reaction pathways and optimize conditions .
Q. What strategies mitigate oxidative degradation of tertiary amines like 3-(Dimethylamino)-2-hydroxypropylamine during storage?
- Methodological Answer : Degradation is minimized by storing the compound under inert atmospheres (N₂/Ar) at low temperatures (4°C). Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit radical-mediated oxidation. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS monitor degradation products like N-oxides or imines .
Q. How can computational modeling predict the reactivity of this amine in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to predict nucleophilic sites. For 3-(Dimethylamino)-2-hydroxypropylamine, the hydroxyl group’s electron-withdrawing effect reduces the basicity of the adjacent amine, directing nucleophilic attack to the dimethylamino group. Molecular dynamics simulations further validate solvent effects on reaction trajectories .
Safety and Handling
Q. What safety protocols are critical when handling 3-(Dimethylamino)-2-hydroxypropylamine?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood to prevent inhalation or skin contact. Spills should be neutralized with dilute acetic acid (5% v/v) and absorbed with inert materials (vermiculite). Waste must be segregated in labeled containers for incineration or specialized treatment to avoid environmental release .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations often stem from differences in reagent purity, reaction scale, or workup methods. Reproducibility is improved by standardizing protocols (e.g., anhydrous solvents, controlled temperature). Statistical tools like Design of Experiments (DoE) identify critical factors (e.g., pH, stoichiometry) affecting yield. Cross-referencing NMR and LC data with literature ensures product consistency .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
